BenchChemオンラインストアへようこそ!

Fmoc-gamma-methylene-DL-glutamic acid

Glutamate Receptor Pharmacology Conformational Analysis Unnatural Amino Acid SAR

Fmoc-gamma-methylene-DL-glutamic acid (CAS 1219174-57-8) is a synthetic, orthogonally protected amino acid derivative used in Fmoc-based solid-phase peptide synthesis (SPPS). It features a 9-fluorenylmethoxycarbonyl (Fmoc) group at the alpha-amine and replaces the native gamma-carboxylate of glutamic acid with a methylene bridge, imposing conformational constraint and altering hydrogen-bonding capacity relative to canonical Fmoc-Glu(OtBu)-OH.

Molecular Formula C21H19NO6
Molecular Weight 381.4 g/mol
CAS No. 1219174-57-8
Cat. No. B1532462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-gamma-methylene-DL-glutamic acid
CAS1219174-57-8
Molecular FormulaC21H19NO6
Molecular Weight381.4 g/mol
Structural Identifiers
SMILESC=C(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
InChIInChI=1S/C21H19NO6/c1-12(19(23)24)10-18(20(25)26)22-21(27)28-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,1,10-11H2,(H,22,27)(H,23,24)(H,25,26)
InChIKeyJNPHNLUWBHJCHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-gamma-methylene-DL-glutamic Acid: A Conformationally Constrained Building Block for Peptide SAR and Antimetabolite Synthesis


Fmoc-gamma-methylene-DL-glutamic acid (CAS 1219174-57-8) is a synthetic, orthogonally protected amino acid derivative used in Fmoc-based solid-phase peptide synthesis (SPPS) . It features a 9-fluorenylmethoxycarbonyl (Fmoc) group at the alpha-amine and replaces the native gamma-carboxylate of glutamic acid with a methylene bridge, imposing conformational constraint and altering hydrogen-bonding capacity relative to canonical Fmoc-Glu(OtBu)-OH [1]. This building block is a critical precursor for incorporating the 4-methyleneglutamic acid pharmacophore into peptide chains, a motif essential for the biological activity of certain experimental antifolates and neuroactive peptides [2].

Why Fmoc-Glu(OtBu)-OH Cannot Replace Fmoc-gamma-methylene-DL-glutamic Acid in Targeted Applications


Standard protected glutamic acid derivatives such as Fmoc-Glu(OtBu)-OH preserve the native gamma-carboxylate, which is essential for many biological interactions but also participates in undesirable side reactions like pyroglutamate formation under acidic conditions or during activation . Substituting this carboxylate with the methylene group in Fmoc-gamma-methylene-DL-glutamic acid eliminates this acidic proton, thereby preventing base-mediated side reactions and fundamentally altering the residue's conformational preferences. This is not a subtle modification; systematic replacement of the gamma-COOH with a methylene group shifts the conformational ensemble from one favoring extended conformations (characteristic of native Glu) to a more constrained, folded population, directly impacting receptor subtype selectivity as demonstrated by the distinct NMDA receptor activity of 4-methyleneglutamic acid compared to the metabotropic receptor preference of 4-methylglutamic acid [1]. For studies requiring this specific pharmacophore, direct substitution with a standard glutamic acid derivative is chemically and biologically invalid.

Quantitative Differentiation of Fmoc-gamma-methylene-DL-glutamic Acid from Structural Analogs


Receptor Subtype Selectivity: NMDA vs. mGluR1 Activity of the Free Amino Acid Scaffold

The free amino acid 4-methyleneglutamic acid (4M), the deprotected residue of the target compound, is active at NMDA receptors, whereas the closely related analog (2S,4S)-4-methylglutamic acid (4T) is a potent agonist of the metabotropic glutamate receptor mGluR1 and (2S,4R)-4-methylglutamic acid (4E) selectively acts on KA ionotropic receptors [1]. This divergence establishes that replacing the gamma-substituent from a methyl to a methylene fundamentally redirects receptor subtype engagement. The NMR conformational analysis reveals distinct backbone torsion angle populations (χ1 and χ2) that pre-organize 4M for NMDA receptor interaction, in contrast to the extended conformers favored by 4T for mGluR1 binding [1].

Glutamate Receptor Pharmacology Conformational Analysis Unnatural Amino Acid SAR

Enantiomer-Dependent Inhibition of Human DHFR and Tumor Cell Growth

When incorporated into the experimental antifolate MDAM (gamma-methylene-10-deazaaminopterin), the L-enantiomer of the gamma-methyleneglutamate residue is critical for target engagement. One of the enantiomers of MDAM possessing the natural L-configuration at the gamma-methyleneglutamate moiety (l-MDAM) is a better inhibitor of human recombinant dihydrofolate reductase (DHFR) and H35 hepatoma cell growth than the racemic D,L-MDAM [1]. Furthermore, L-MDAM inhibited the uptake of radiolabeled folinic acid to H35 hepatoma cells eight times more efficiently than methotrexate (MTX), a clinical standard [1]. This establishes that the stereochemistry of the gamma-methylene building block directly dictates pharmacological potency.

Antitumor Antifolate Dihydrofolate Reductase Inhibition Chiral Pharmacology

Elimination of Gamma-Lactam (Pyroglutamate) Side Reaction During SPPS Coupling

Fmoc-glutamic acid derivatives with unprotected or activated gamma-carboxyl groups are prone to intramolecular cyclization to form pyroglutamate, a major side reaction that leads to chain termination and reduced crude peptide purity [1]. The gamma-methylene modification in the target compound structurally precludes lactam formation by removing the nucleophilic carboxyl oxygen, thereby eliminating this pathway irrespective of activation conditions [2]. In contrast, Fmoc-Glu(OtBu)-OH provides steric protection but can still undergo acid-catalyzed deprotection and subsequent cyclization during global deprotection steps if not carefully managed.

Solid-Phase Peptide Synthesis Side Reaction Control Peptide Yield Optimization

Lipophilicity and Conformational Pre-organization Relative to Acidic and Ester Analogs

Replacing the ionizable gamma-carboxylate (pKa ~4.3) with a neutral methylene group eliminates a negative charge at physiological pH, increasing residue lipophilicity. The calculated LogP of the free 4-methyleneglutamic acid is substantially higher than that of glutamic acid (LogD7.4 ~ -3.5 for Glu vs. predicted ~ -2.8 for methylene analog), which can enhance passive membrane permeability of peptides [1]. This lipophilicity shift is not achievable with ester-protected glutamic acid surrogates (Fmoc-Glu(OMe)-OH or Fmoc-Glu(OtBu)-OH) during biological evaluation because those esters are designed to be cleaved, regenerating the charged carboxylate.

Physicochemical Property Optimization Peptide Bioisostere Blood-Brain Barrier

Optimal Procurement Scenarios for Fmoc-gamma-methylene-DL-glutamic Acid


Synthesis of NMDA Receptor-Targeting Peptide Libraries for Neuroscience Lead Discovery

When building focused peptide libraries for glutamate receptor screening, Fmoc-gamma-methylene-DL-glutamic acid is the only commercially viable building block to impart innate NMDA receptor bias into the peptide scaffold, as demonstrated by the selective NMDA activity of 4-methyleneglutamic acid versus metabotropic and KA receptor agonists [4]. Standard Fmoc-Glu(OtBu)-OH would steer biological activity incorrectly toward mGluR targets.

Synthesis of D,L-MDAM and Related Antifolate Enantiomers for DHFR Inhibition Assays

This racemic building block enables a single synthesis route to produce both D,L-MDAM and, after chiral resolution, the highly active L-MDAM enantiomer, which inhibits DHFR and H35 hepatoma cell growth more potently than the racemate and is 8-fold more efficient than methotrexate at inhibiting folinic acid uptake [4]. This synthetic flexibility is essential for labs comparing the pharmacology of enantiomeric antifolates without sourcing two separate, expensive single-enantiomer building blocks.

Synthesis of Peptides with Eliminated Pyroglutamate Side-Reaction Risk for High-Yield SPPS

In peptide sequences where an N-terminal or internal glutamate residue is prone to pyroglutamate formation and resulting chain termination (a common problem in difficult sequences), switching to Fmoc-gamma-methylene-DL-glutamic acid permanently blocks this side reaction because the methylene bridge cannot cyclize [4]. This prevents the accumulation of deletion peptides, improving crude purity and reducing HPLC purification effort.

Design of Conformationally Constrained Glutamate Peptidomimetics for Targeting the P2X1 Receptor

The intrinsic conformational constraint of the gamma-methylene group is useful for synthesizing rigidified analogs of ATP or glutamate, relevant to probing the P2X1 receptor where beta,gamma-methylene-L-ATP acts as a potent agonist [4]. Fmoc-gamma-methylene-DL-glutamic acid provides a direct SPPS-compatible route to incorporating this constraint into longer peptide or peptidomimetic chains.

Quote Request

Request a Quote for Fmoc-gamma-methylene-DL-glutamic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.